molecular formula C18H16N2O3S B2581611 (E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 441291-55-0

(E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

Cat. No. B2581611
CAS RN: 441291-55-0
M. Wt: 340.4
InChI Key: PLPNNFQLTNIDFZ-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MDCB and is widely used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of (E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of specific enzymes and proteins that are involved in the regulation of cell growth and division, leading to the induction of apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects, including the inhibition of cell growth and division, induction of apoptosis, and modulation of various signaling pathways. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate in laboratory experiments include its high potency and specificity, making it an ideal compound for studying the mechanism of action and biochemical effects of various signaling pathways. However, the limitations of using this compound include its potential toxicity and limited solubility, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of (E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate, including the identification of novel analogs with improved potency and specificity, the development of new formulations and delivery systems to enhance its bioavailability and efficacy, and the evaluation of its potential applications in other fields such as neurology and immunology. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound to ensure its safety for use in humans.
In conclusion, this compound is a promising compound with significant potential for the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications make it an important target for scientific research and development. However, further studies are needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of (E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate involves the reaction of 3,6-dimethyl-2-amino-benzothiazole with ethyl 4-chloro-3-oxobenzoate in the presence of a base such as potassium carbonate. The product obtained is then treated with methanol and a catalytic amount of sodium methoxide to obtain the final product.

Scientific Research Applications

(E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit significant anticancer activity and has been studied as a potential therapeutic agent for the treatment of various types of cancer.

properties

IUPAC Name

methyl 4-[(3,6-dimethyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-4-9-14-15(10-11)24-18(20(14)2)19-16(21)12-5-7-13(8-6-12)17(22)23-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPNNFQLTNIDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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